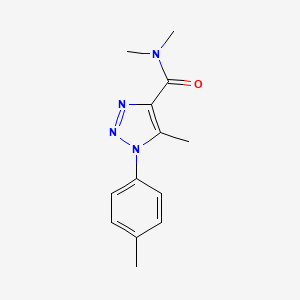![molecular formula C10H15N3O2 B7530786 N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7530786.png)
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide, commonly known as OPAA, is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological properties. OPAA belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects.
作用机制
The exact mechanism of action of OPAA is not fully understood. However, several studies have suggested that OPAA exerts its biological effects through the modulation of various signaling pathways. For example, OPAA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, through the suppression of the nuclear factor-kappa B (NF-κB) pathway. OPAA has also been reported to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
OPAA has been shown to exhibit several biochemical and physiological effects. For example, OPAA has been reported to reduce pain and inflammation in animal models of arthritis and neuropathic pain. OPAA has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. Furthermore, OPAA has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using OPAA in lab experiments is its relatively simple synthesis method. OPAA is also readily available and relatively inexpensive. However, one of the limitations of using OPAA is its low solubility in water, which may make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of OPAA is not fully understood, which may limit its potential applications in certain research areas.
未来方向
There are several potential future directions for the research on OPAA. One direction is to further investigate its potential as a novel drug candidate for the treatment of Alzheimer's disease. Another direction is to explore its potential as an anti-inflammatory and analgesic agent for the treatment of chronic pain conditions. Additionally, further studies are needed to elucidate the exact mechanism of action of OPAA and to identify its molecular targets. Overall, the research on OPAA has the potential to lead to the development of novel therapeutic agents for a variety of diseases and conditions.
合成方法
The synthesis of OPAA involves the reaction of 2-oxo-1,3-dioxolane with 4-amino-1H-pyrazole in the presence of acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain OPAA. The overall reaction scheme is shown below:
科学研究应用
OPAA has been extensively studied for its potential biological and pharmacological properties. Several studies have reported its anti-inflammatory, analgesic, and antitumor effects. OPAA has also been shown to exhibit anticonvulsant and antidepressant activities. Furthermore, OPAA has been investigated for its potential as a novel drug candidate for the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
属性
IUPAC Name |
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-8(14)12-9-5-11-13(6-9)7-10-3-2-4-15-10/h5-6,10H,2-4,7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZUDPYLYJXKKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)CC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

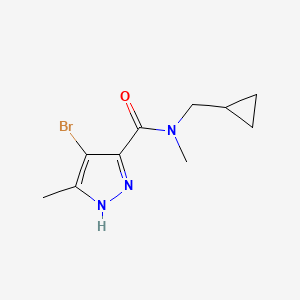
![Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]thiophene-2-carboxylate](/img/structure/B7530719.png)
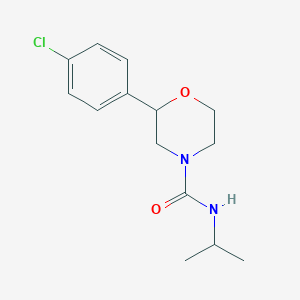
![1-methyl-3-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea](/img/structure/B7530726.png)
![1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea](/img/structure/B7530728.png)
![N-[(1-methylpyrazol-4-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7530736.png)
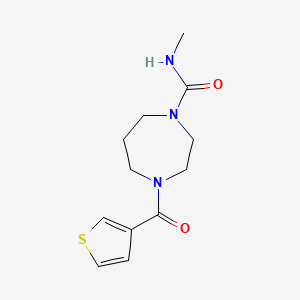
![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-thiophen-3-ylethanone](/img/structure/B7530753.png)

![1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7530774.png)
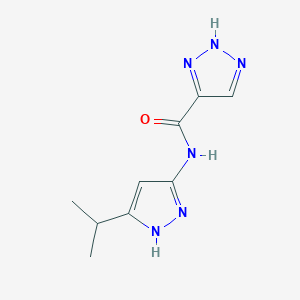

![2-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-1-carboxamide](/img/structure/B7530789.png)
